molecular formula C24H18OS B15336426 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde

5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde

Cat. No.: B15336426
M. Wt: 354.5 g/mol
InChI Key: AYYDTALMFWXQEG-UHFFFAOYSA-N
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Description

5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde is a complex organic compound that belongs to the class of benzo[b]fluorene derivatives. This compound is characterized by the presence of a thiophene ring attached to a benzo[b]fluorene core, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[b]fluorene core: This can be achieved through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.

    Introduction of the thiophene ring: This step involves the coupling of the benzo[b]fluorene core with a thiophene derivative using palladium-catalyzed cross-coupling reactions.

    Addition of the carbaldehyde group: The final step involves the formylation of the thiophene ring to introduce the carbaldehyde group, typically using reagents like Vilsmeier-Haack reagent.

Chemical Reactions Analysis

5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound may find applications in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde include other benzo[b]fluorene derivatives and thiophene-containing compounds. Some examples are:

    11H-Benzo[b]fluorene: A simpler derivative without the thiophene and carbaldehyde groups.

    5-Bromo-11,11-dimethyl-11H-benzo[b]fluorene: A brominated derivative with different reactivity and applications.

    2,3-Benzofluorene: Another benzo[b]fluorene derivative with different substitution patterns.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs .

Properties

Molecular Formula

C24H18OS

Molecular Weight

354.5 g/mol

IUPAC Name

5-(11,11-dimethylbenzo[b]fluoren-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C24H18OS/c1-24(2)21-13-17(23-10-8-18(14-25)26-23)7-9-19(21)20-11-15-5-3-4-6-16(15)12-22(20)24/h3-14H,1-2H3

InChI Key

AYYDTALMFWXQEG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC3=CC=CC=C3C=C2C4=C1C=C(C=C4)C5=CC=C(S5)C=O)C

Origin of Product

United States

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